

Synthesis of 5-Hydroxy-4-octanone via Acyloin Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of **5-Hydroxy-4-octanone**, also known as butyroin, through the acyloin condensation of ethyl butyrate. This method offers a classic and effective route to this valuable α -hydroxy ketone.

Introduction

Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α -hydroxy ketone.^{[1][2][3]} This reaction is particularly effective for the synthesis of aliphatic acyloins.^[4] The synthesis of **5-Hydroxy-4-octanone** from ethyl butyrate proceeds via the bimolecular condensation of two molecules of the ester, facilitated by sodium metal in an aprotic solvent.^[1] To enhance the reaction yield and prevent side reactions, the Rühlmann modification, which involves the use of a trapping agent like trimethylchlorosilane, can be employed.^{[5][6]}

Data Presentation

Physical and Chemical Properties of 5-Hydroxy-4-octanone

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1]
Molecular Weight	144.21 g/mol	[1]
CAS Number	496-77-5	[7]
Appearance	Light yellow liquid	[8]
Odor	Sweet, slightly pungent, buttery	[1]
Boiling Point	80-82 °C at 10 mmHg	[9]
Density	0.916 g/mL at 25 °C	[8]
Refractive Index	1.4315 at 20 °C	[8]

Reactant and Product Summary

Compound	Role	Molar Mass (g/mol)	Key Properties
Ethyl butyrate	Starting Material	116.16	Fruity odor, soluble in organic solvents
Sodium	Reducing Agent	22.99	Highly reactive metal, requires inert atmosphere
Diethyl ether / Toluene	Solvent	74.12 / 92.14	Aprotic, high boiling point for toluene
Trimethylchlorosilane	Trapping Agent (optional)	108.64	Used in Rühlmann modification to improve yield
5-Hydroxy-4-octanone	Product	144.21	α-hydroxy ketone

Experimental Protocols

Protocol 1: Standard Acyloin Condensation of Ethyl Butyrate

This protocol outlines the traditional method for the synthesis of **5-Hydroxy-4-octanone**.

Materials:

- Ethyl butyrate
- Sodium metal, finely dispersed
- Anhydrous diethyl ether or toluene
- Ice-cold saturated aqueous solution of sodium bicarbonate
- Anhydrous magnesium sulfate
- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- Heating mantle
- Stirring apparatus
- Nitrogen or Argon gas inlet

Procedure:

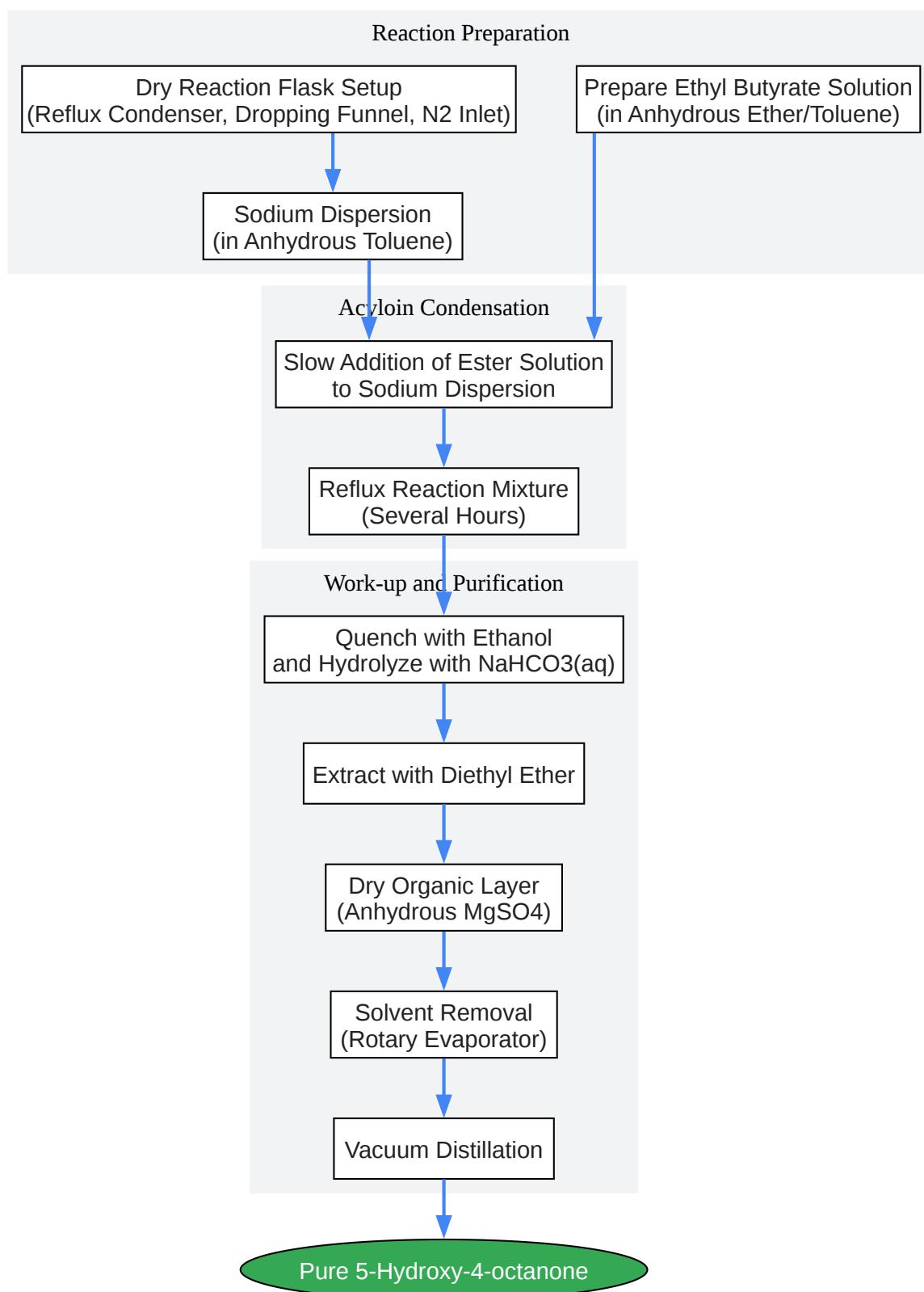
- Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere (Nitrogen or Argon).
- Dispersion of Sodium: In the flask, place finely cut sodium metal in anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once dispersed, allow the mixture to cool to room temperature.
- Addition of Ester: Under a constant stream of inert gas, add a solution of ethyl butyrate in anhydrous diethyl ether or toluene dropwise to the stirred sodium dispersion over a period of 1-2 hours.

- Reflux: After the addition is complete, gently heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. The reaction progress can be monitored by the disappearance of the sodium metal.
- Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of an ice-cold saturated aqueous solution of sodium bicarbonate to hydrolyze the enediolate.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine all organic extracts.
- Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **5-Hydroxy-4-octanone**.

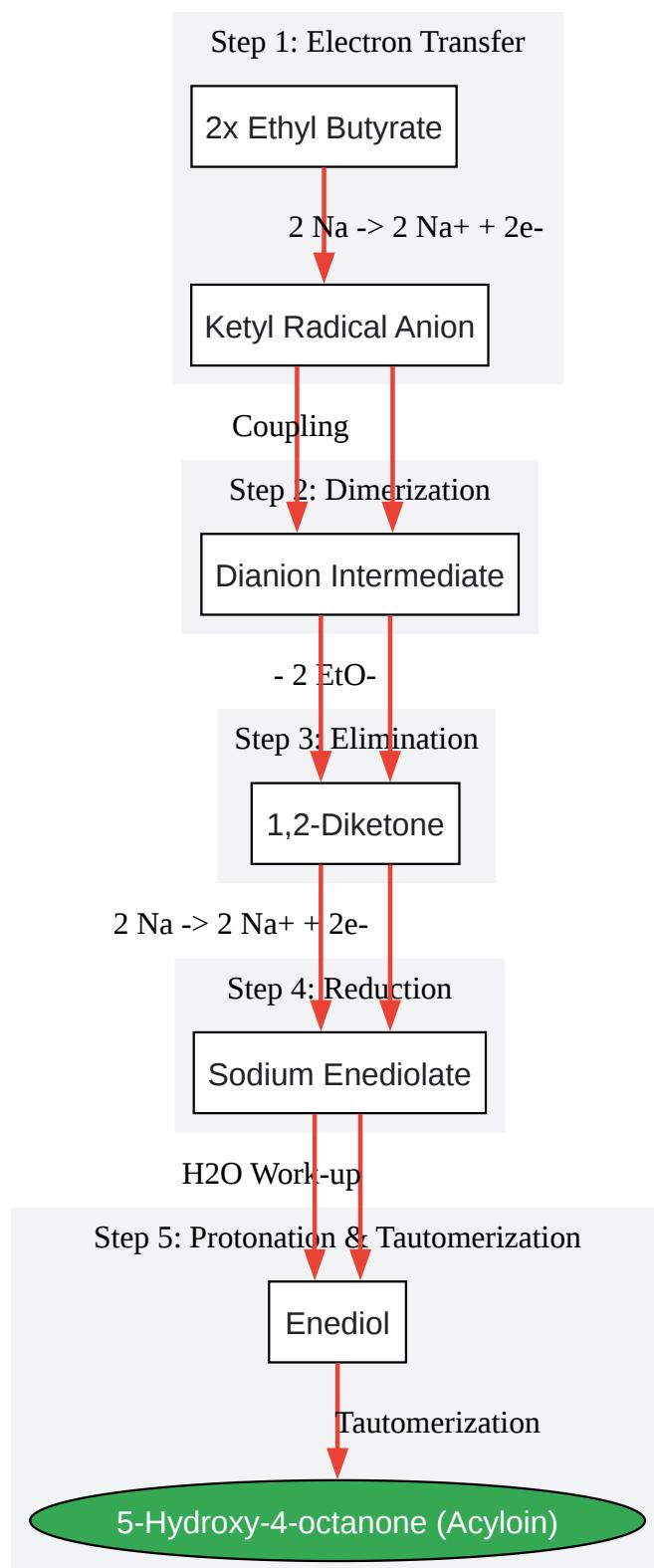
Protocol 2: Rühlmann Modification for Improved Yield

This modified protocol incorporates trimethylchlorosilane to trap the intermediate enediolate, which generally leads to higher yields.[5][6]

Materials:


- Same as Protocol 1, with the addition of trimethylchlorosilane.

Procedure:


- Reaction Setup: Follow step 1 from Protocol 1.
- Dispersion of Sodium: Follow step 2 from Protocol 1.
- Addition of Ester and Trapping Agent: Prepare a solution of ethyl butyrate and trimethylchlorosilane in anhydrous diethyl ether or toluene. Add this solution dropwise to the stirred sodium dispersion under an inert atmosphere.
- Reflux: Follow step 4 from Protocol 1.

- Work-up: After the reaction is complete, cool the mixture and filter to remove sodium chloride. The filtrate contains the bis-silyl ether of the enediol.
- Hydrolysis: The isolated bis-silyl ether is then hydrolyzed by stirring with aqueous acid (e.g., dilute HCl) or methanol to yield **5-Hydroxy-4-octanone**.^[6]
- Extraction, Drying, and Purification: Follow steps 6, 7, and 8 from Protocol 1 to isolate and purify the final product.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Hydroxy-4-octanone**.

[Click to download full resolution via product page](#)

Caption: Mechanism of the Acyloin Condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Hydroxy-4-octanone | 116296-89-0 [smolecule.com]
- 2. bspublications.net [bspublications.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Acyloin_condensation [chemeurope.com]
- 5. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Synthesis of 5-Hydroxy-4-octanone via Acyloin Condensation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296008#synthesis-of-5-hydroxy-4-octanone-via-acyloin-condensation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com